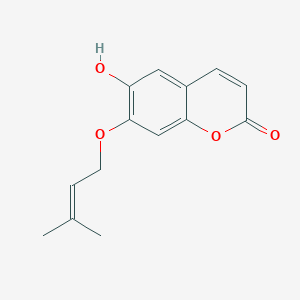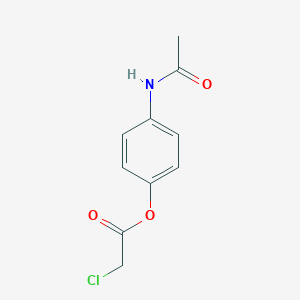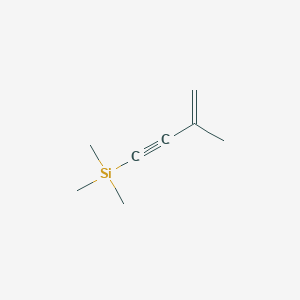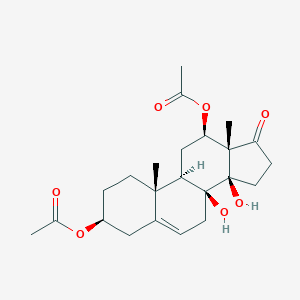
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, commonly known as PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA is a triazine-based compound that has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields.
作用機序
The mechanism of action of PATA is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. PATA has been shown to exhibit antioxidant activity, which is thought to be due to its ability to scavenge ROS and prevent oxidative damage to cells. PATA has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to modulate various signaling pathways in cells. PATA has been shown to protect cells from oxidative damage, reduce inflammation, and promote cell survival. PATA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using PATA in lab experiments is its unique properties and potential applications in various fields. PATA is a versatile compound that can be used as a building block for the synthesis of novel materials and polymers, as well as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using PATA in lab experiments is its potential toxicity and the need for further research to fully understand its safety profile.
将来の方向性
There are many potential future directions for research on PATA, including the development of new drugs and therapies for the treatment of various diseases, the synthesis of novel materials and polymers with unique properties, and the development of new sensors for the detection of heavy metals in water. Some specific areas of research that could be explored include:
1. Further investigation of the mechanism of action of PATA, including its effects on various signaling pathways in cells.
2. Exploration of the potential applications of PATA in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases.
3. Development of new materials and polymers based on PATA for use in various applications, including electronics, coatings, and adhesives.
4. Development of new sensors based on PATA for the detection of heavy metals in water and other environmental contaminants.
5. Further investigation of the safety profile of PATA and its potential toxicity in humans and animals.
Conclusion
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione, or PATA, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. PATA has been shown to exhibit a range of interesting biochemical and physiological effects, making it an attractive target for research in various fields. There are many potential future directions for research on PATA, including the development of new drugs and therapies, the synthesis of novel materials and polymers, and the development of new sensors for environmental monitoring.
合成法
The synthesis of PATA involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with 4-phenylazophenol to form the azo compound. This azo compound is then reacted with cyanuric chloride to form the final product, PATA.
科学的研究の応用
PATA has been extensively studied for its potential applications in various fields, including materials science, biomedical research, and environmental science. In materials science, PATA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biomedical research, PATA has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant and anti-inflammatory activity, making it an attractive target for the development of new drugs and therapies. In environmental science, PATA has been used as a sensor for the detection of heavy metals in water.
特性
CAS番号 |
19193-92-1 |
|---|---|
製品名 |
Tris(p-phenylazophenyl)-s-triazine-2,4,6(1H,3H,5H)-trione |
分子式 |
C39H27N9O3 |
分子量 |
669.7 g/mol |
IUPAC名 |
1,3,5-tris(4-phenyldiazenylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C39H27N9O3/c49-37-46(34-22-16-31(17-23-34)43-40-28-10-4-1-5-11-28)38(50)48(36-26-20-33(21-27-36)45-42-30-14-8-3-9-15-30)39(51)47(37)35-24-18-32(19-25-35)44-41-29-12-6-2-7-13-29/h1-27H |
InChIキー |
GLSDJHNUZTUBJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)N(C(=O)N(C3=O)C4=CC=C(C=C4)N=NC5=CC=CC=C5)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





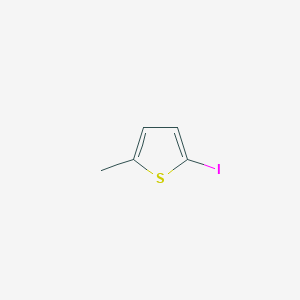

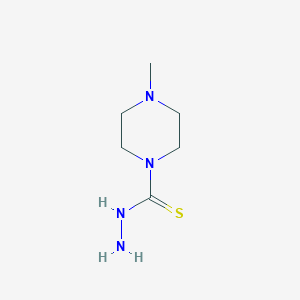
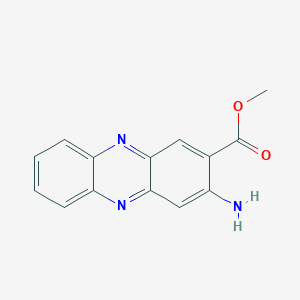

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
